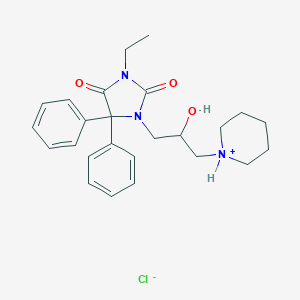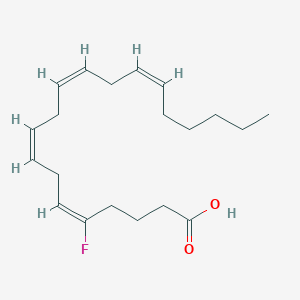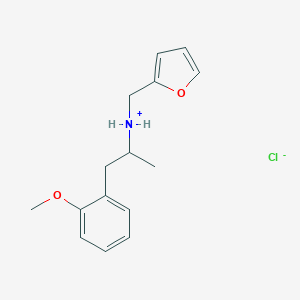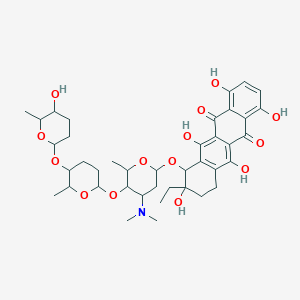
Obelmycin E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Obelmycin E is a natural product that belongs to the family of ansamycin antibiotics. It was first discovered in the late 1960s and has since been the subject of extensive research due to its potential therapeutic properties. Obelmycin E has been found to exhibit potent cytotoxic activity against cancer cells, making it a promising candidate for the development of new cancer treatments.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Anticancer Properties
Obelmycin E, identified as an analogue of Rhodomycin, shows significant antibacterial activity, particularly against Gram-positive bacteria. It also exhibits cytotoxicity against certain cancer cell lines. For instance, Obelmycin, along with other analogues, demonstrated an IC50 of 8.8 μg/ml against the HeLa cell line, although no cytotoxicity was found against L929, highlighting its potential in cancer treatment (Holkar et al., 2013).
Drug Delivery and Sensing Techniques
Recent advancements in drug delivery systems have emphasized the need for efficient methods to deliver Obelmycin E and similar compounds. For example, innovative approaches like photochemical internalization, ultrasound, and nanoparticle formation have been explored to enhance the drug's therapeutic efficacy and reduce side effects. These methods aim to provide targeted drug delivery, which is crucial for maximizing the clinical benefits of Obelmycin E in cancer therapy (Yu et al., 2016).
Role in DNA Damage and Repair
Obelmycin E, like other bleomycins, targets DNA, causing strand breaks and oxidative damage. This mechanism is central to its effectiveness in cancer treatment. Studies have shown that Obelmycin E induces DNA damage, which plays a critical role in its anticancer properties. The understanding of this process is essential for optimizing its clinical use and reducing potential toxicities (Bolzán & Bianchi, 2018).
Molecular Interactions and Mechanisms
Exploring the molecular interactions of Obelmycin E with DNA and other cellular components provides insights into its mechanism of action. For example, studies focusing on the interaction between Obelmycin E and nucleic acids have utilized techniques like electrochemical impedance spectroscopy to understand these interactions at a molecular level. This research helps in developing more effective drug formulations and understanding the drug's pharmacodynamics (Erdem & Congur, 2013).
Implications for Immune System Interaction
Obelmycin E has been observed to interact with the immune system in complex ways, impacting both tumor cell death and the proliferation of regulatory T cells. This dual effect suggests that while Obelmycin E can enhance anticancer immune responses, it may also trigger mechanisms that counteract these effects, such as the expansion of regulatory T cells. Understanding this ambivalent role is crucial for developing strategies that maximize its antitumor effects while minimizing potential adverse immune responses (Bugaut et al., 2013).
Eigenschaften
CAS-Nummer |
107826-17-5 |
|---|---|
Produktname |
Obelmycin E |
Molekularformel |
C30H30N4O8 |
Molekulargewicht |
771.8 g/mol |
IUPAC-Name |
10-[4-(dimethylamino)-5-[5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-1,4,6,9,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C40H53NO14/c1-7-40(49)15-14-20-29(35(46)33-32(34(20)45)36(47)30-23(43)8-9-24(44)31(30)37(33)48)39(40)55-28-16-21(41(5)6)38(19(4)52-28)54-27-13-11-25(18(3)51-27)53-26-12-10-22(42)17(2)50-26/h8-9,17-19,21-22,25-28,38-39,42-46,49H,7,10-16H2,1-6H3 |
InChI-Schlüssel |
DEMGNRGNMQOOAO-UHFFFAOYSA-N |
SMILES |
CCC1(CCC2=C(C1OC3CC(C(C(O3)C)OC4CCC(C(O4)C)OC5CCC(C(O5)C)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)O |
Kanonische SMILES |
CCC1(CCC2=C(C1OC3CC(C(C(O3)C)OC4CCC(C(O4)C)OC5CCC(C(O5)C)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)O |
Synonyme |
obelmycin E |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(8bS)-4,8b-dimethyl-1,2,3,3a-tetrahydropyrrolo[2,3-b]indol-7-yl] N-methylcarbamate](/img/structure/B218218.png)

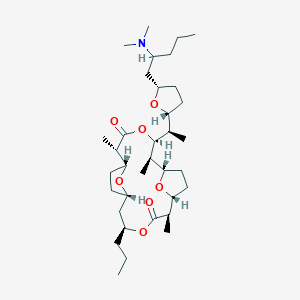
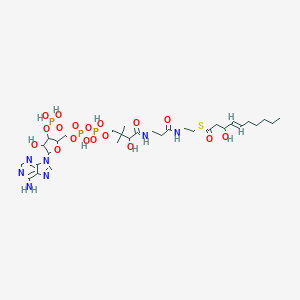

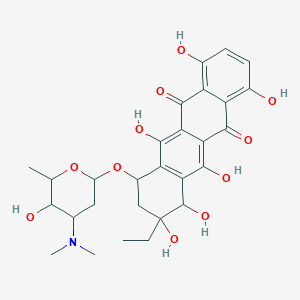

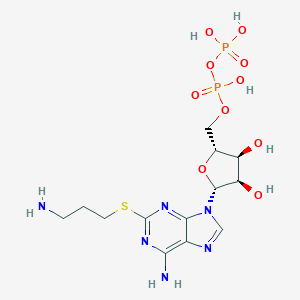
![(2Z,4E)-8-[(3aS,7aS)-7a-methyl-1,5-dioxo-2,3,3a,4,6,7-hexahydroinden-4-yl]-2,8-dihydroxy-5-methyl-6-oxoocta-2,4-dienoic acid](/img/structure/B218281.png)
![Sodium;(5R,6E)-6-[(1-methyltriazol-4-yl)methylidene]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B218284.png)
